molecular formula C27H21FN4O4S B2467134 ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate CAS No. 536710-88-0

ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2467134
CAS No.: 536710-88-0
M. Wt: 516.55
InChI Key: HBFJSCWQDSRXEI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate (CAS: 536712-06-8) is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3, a sulfanylacetate moiety at position 2, and an ethyl 4-aminobenzoate ester (Figure 1). Key functional groups include:

  • 4-Fluorophenyl: Enhances lipophilicity and metabolic stability via fluorine’s electronegative and hydrophobic effects.
  • Ethyl benzoate ester: Modifies solubility and bioavailability through ester hydrolysis kinetics.

This compound is cataloged in chemical databases (e.g., ZINC2720883, Oprea1_020085) but lacks publicly disclosed biological data . Its structural complexity (Topological Polar Surface Area: 175 Ų) implies moderate membrane permeability, while the pyrimidoindole core may engage in π-π stacking or intercalation mechanisms, common in DNA- or enzyme-targeting agents .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O4S/c1-2-36-26(35)16-7-11-18(12-8-16)29-22(33)15-37-27-31-23-20-5-3-4-6-21(20)30-24(23)25(34)32(27)19-13-9-17(28)10-14-19/h3-14,30H,2,15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFJSCWQDSRXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The key steps include the formation of the pyrimidoindole core, followed by functionalization with the fluorophenyl group and subsequent attachment of the ethyl ester and benzoate moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Key Observations:

Terminal Group Influence: The ethyl benzoate in the target compound and may confer pH-dependent solubility due to ester hydrolysis, whereas the trifluoromethoxy phenyl in enhances hydrophobicity and metabolic resistance via trifluoromethyl’s steric and electronic effects .

Core Substituent Effects :

  • 4-Fluorophenyl (target and ) improves bioavailability through fluorine’s “magic effect” (enhanced binding affinity and stability) .
  • 4-Nitrophenyl () may reduce metabolic stability due to nitro group reduction pathways but could enhance target engagement in electron-deficient environments .

Molecular Weight and Solubility: The trifluoromethoxy analog () has the highest molecular weight (~573 g/mol), likely reducing aqueous solubility.

Biological Activity

Ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C24H22FN3O2S2
  • Molecular Weight : 467.58 g/mol
  • CAS Number : 536710

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, particularly those related to leukemia and solid tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study: Leukemia Cell Lines

In a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound demonstrated an IC50 value of approximately 0.3 µM and 1.2 µM, respectively. This was measured through thymidine uptake assays on day 2 of culture, indicating effective growth inhibition at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa1.0

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as an inhibitor of MEK1/2 kinases, which are crucial in signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : The compound causes a halt in the cell cycle progression, particularly at the G0/G1 phase.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. These studies suggest that it binds effectively to the active sites of kinases involved in cancer progression.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
MEK1-9.5
BRAF-8.7
EGFR-7.8

Toxicological Profile

While the compound shows significant therapeutic potential, its toxicological profile must be considered. Preliminary studies indicate that at higher concentrations (≥100 mg/kg), it may exhibit toxicity signs in animal models.

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